molecular formula C20H26ClN5O2 B1455191 1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride CAS No. 1357252-35-7

1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride

Cat. No. B1455191
M. Wt: 403.9 g/mol
InChI Key: FJDCASWWINTZRO-UHFFFAOYSA-N
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Description



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of this compound is not directly available. However, it can be inferred from its name that it contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring1.



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


The physical and chemical properties of this compound are not directly available. However, it can be inferred from its structure that it is likely to be a solid at room temperature1.


Scientific Research Applications

Synthesis and Structural Analysis

  • The study by Gubaidullin et al. (2014) examined the tautomerism of aza heterocycles, including compounds structurally related to the requested chemical. They explored the spontaneous transformation products in crystal and solution, indicating the compound's stability and the formation of complex mixtures under certain conditions. The structural determination was supported by NMR spectroscopy and X-ray analysis (Gubaidullin et al., 2014).

  • Kumar and Mashelker (2007) synthesized novel heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety, expecting these compounds to exhibit hypertensive activity. This work contributes to the chemical diversity and potential pharmacological applications of related chemical structures (Kumar & Mashelker, 2007).

  • Karthikeyan et al. (2014) reported the synthesis of novel fused heterobicycles based on pyrazolo[4,3-c]pyridine-3-ols, highlighting the potential of these compounds for further pharmacological exploration (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Biological Activities and Potential Applications

  • The development of compounds as Mycobacterium tuberculosis pantothenate synthetase inhibitors by Samala et al. (2013) demonstrates the potential therapeutic applications of these chemical structures. Compound 6ac, a derivative, showed significant activity against MTB PS and was non-cytotoxic at relevant concentrations (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

  • Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities. Their work highlights the diverse pharmacological potential of these chemical structures (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

properties

IUPAC Name

1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)-N-phenylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2.ClH/c1-24-17-9-10-21-12-16(17)18(23-24)20(27)25-11-5-6-14(13-25)19(26)22-15-7-3-2-4-8-15;/h2-4,7-8,14,21H,5-6,9-13H2,1H3,(H,22,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDCASWWINTZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)NC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride

CAS RN

1357252-35-7
Record name 3-Piperidinecarboxamide, N-phenyl-1-[(4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357252-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride
Reactant of Route 3
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride
Reactant of Route 4
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride
Reactant of Route 6
1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide hydrochloride

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